Silver behenate is a silver salt derived from behenic acid, which is a long-chain fatty acid with the chemical formula C22H44O2. It is represented by the molecular formula C22H43O2Ag and has a molecular weight of 447.44 g/mol. This compound typically appears as a white powder and has been identified as a potential low-angle diffraction standard due to its unique crystallographic properties. Notably, the long spacing of silver behenate has been accurately determined to be approximately 58.38 Å (5.838 nm), indicating its suitability for applications in crystallography and materials science .
The compound exhibits significant line broadening in diffraction patterns, which can complicate its use as a peak-profile calibration standard. The average crystallite size along the long-spacing direction has been estimated using the Scherrer equation to be around 900 Å (85–95 nm) .
Silver behenate doesn't have a known biological mechanism of action. Its significance lies in its structural properties.
Information on the safety hazards of silver behenate is limited. Silver compounds can have irritant properties, so it's advisable to handle it with gloves and avoid inhalation [].
Silver behenate serves as a valuable standard material in X-ray crystallography techniques like small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) [, ]. Its layered structure with well-defined spacing allows for accurate calibration of the scattering angle (2θ) in these techniques []. This calibration ensures the accuracy of data obtained for other materials being studied using X-ray diffraction.
Upon heating to temperatures around 500 °C, silver behenate decomposes primarily into metallic silver and behenic acid, indicating its thermal instability at elevated temperatures .
Silver behenate can be synthesized through several methods:
Silver behenate has several notable applications:
Interaction studies involving silver behenate focus on its behavior with various reagents and environmental conditions. Research indicates that exposure to high concentrations of dust containing silver compounds may lead to respiratory issues such as pneumoconiosis due to prolonged inhalation . Additionally, studies have examined how silver behenate interacts with biological systems, particularly regarding its release of silver ions and subsequent antimicrobial effects.
Several compounds share similarities with silver behenate due to their structural or functional characteristics. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Silver stearate | C18H36O2Ag | Similar long-chain fatty acid salt; used in lubricants and coatings. |
| Silver palmitate | C16H32O2Ag | Another fatty acid salt with antimicrobial properties; less soluble than silver behenate. |
| Silver laurate | C12H24O2Ag | Shorter chain fatty acid; used in similar applications but exhibits different solubility and stability profiles. |
| Silver oleate | C18H34O2Ag | Derived from oleic acid; known for its emulsifying properties in various formulations. |
Silver behenate is unique among these compounds due to its longer carbon chain length, which influences its physical properties, solubility, and potential applications in nanotechnology and materials science.
Silver behenate exhibits a complex crystallographic structure that has been comprehensively characterized through high-resolution powder X-ray diffraction methods [1]. The compound crystallizes in a triclinic crystal system with space group P1, demonstrating a unique molecular architecture that distinguishes it from other silver carboxylates [2]. The unit cell parameters reveal precise dimensions with a = 4.1769(2) Å, b = 4.7218(2) Å, and c = 58.3385(1) Å, accompanied by angular parameters of α = 89.440(3)°, β = 89.634(3)°, and γ = 75.854(1)° [1].
The molecular architecture of silver behenate is characterized by an eight-membered ring dimer configuration involving silver atoms and carboxyl groups [1]. This dimeric structure represents a fundamental building block where two silver atoms coordinate with carboxylate oxygen atoms to form a cyclic arrangement [2]. The structural analysis reveals that the alkyl side chains adopt a fully extended all-trans configuration, maximizing the intermolecular packing efficiency [1]. The silver-oxygen coordination bonds exhibit distances of approximately 2.3 Å, consistent with typical silver-carboxylate bonding patterns observed in similar compounds [3].
Extended X-ray Absorption Fine Structure spectroscopy analysis provides additional insights into the local coordination environment around silver atoms [3]. The technique reveals that silver atoms maintain coordination numbers of two with oxygen atoms from carboxylate groups, while also participating in silver-silver dimeric interactions at distances of approximately 2.9 Å [3]. The coordination geometry around silver centers demonstrates a distorted linear arrangement, which is typical for silver(I) complexes with carboxylate ligands [1].
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₄₃AgO₂ |
| Molecular Weight (g/mol) | 447.44 |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell a (Å) | 4.1769(2) |
| Unit Cell b (Å) | 4.7218(2) |
| Unit Cell c (Å) | 58.3385(1) |
| Unit Cell α (°) | 89.440(3) |
| Unit Cell β (°) | 89.634(3) |
| Unit Cell γ (°) | 75.854(1) |
| d-spacing (001) (Å) | 58.380(3) |
| Average Crystallite Size (Å) | 900(50) |
| R-weighted profile factor (%) | 8.66 |
The Rietveld refinement of the crystal structure yields an R-weighted profile factor of 8.66%, indicating excellent agreement between the observed and calculated diffraction patterns [1]. This high-quality structural determination provides confidence in the proposed molecular architecture and confirms the accuracy of the crystallographic parameters [2].
Silver behenate adopts a distinctive lamellar phase organization that is fundamental to its structural properties and applications [4]. The compound forms well-defined layered structures where the silver carboxylate dimers are interconnected through four-membered silver-oxygen rings, creating a polymeric network [1]. This polymeric arrangement gives rise to one-dimensional chains that extend along the b-axis of the crystal structure [2].
The lamellar organization is characterized by the regular spacing between molecular layers, with the primary d-spacing of 58.380(3) Å representing the distance between equivalent planes in the layered structure [4] [5]. This large interlayer spacing is a consequence of the extended behenic acid chains, which contain twenty-two carbon atoms in their fully extended conformation [1]. The lamellar phase organization results from the balance between the hydrophobic interactions of the long alkyl chains and the ionic interactions between silver atoms and carboxylate groups [6].
The structural organization exhibits remarkable regularity, as evidenced by the observation of thirteen distinct diffraction orders in X-ray diffraction patterns [4] [5]. The presence of multiple higher-order reflections indicates a high degree of structural order within the lamellar phase, with minimal disorder or stacking faults [7]. The average crystallite size along the long-spacing direction has been determined to be 900(50) Å using the Scherrer equation, corresponding to approximately 15-16 molecular layers [4] [5].
The X-ray diffraction patterns of silver behenate display distinctive characteristics that make it suitable as a low-angle diffraction standard [4] [5]. When analyzed using copper Kα radiation (λ = 1.54 Å), the compound exhibits thirteen regularly spaced (00l) reflections in the 2θ range from 1.5° to 20.0° [4] [5]. These reflections correspond to the lamellar structure with the primary d-spacing of 58.380(3) Å, determined through profile-fitted synchrotron diffraction data using silicon as an internal standard [4].
The diffraction pattern reveals a systematic series of reflections that follow the relationship d(00l) = d(001)/l, where l represents the order of diffraction [5]. The first-order reflection at 2θ = 1.51° corresponds to the fundamental d-spacing, while subsequent orders appear at predictable angular positions [7]. The intensity distribution of these reflections provides information about the electron density distribution within the unit cell and the structural arrangement of the molecular components [8].
| Peak Order (00l) | d-spacing (Å) | 2θ (Cu Kα) (°) |
|---|---|---|
| 001 | 58.38 | 1.51 |
| 002 | 29.19 | 3.03 |
| 003 | 19.46 | 4.54 |
| 004 | 14.60 | 6.06 |
| 005 | 11.68 | 7.57 |
| 006 | 9.73 | 9.09 |
| 007 | 8.34 | 10.60 |
| 008 | 7.30 | 12.12 |
| 009 | 6.49 | 13.63 |
| 010 | 5.84 | 15.15 |
| 011 | 5.31 | 16.66 |
| 012 | 4.87 | 18.18 |
| 013 | 4.49 | 19.69 |
The diffraction peaks exhibit characteristic asymmetry with relatively long tails on the low-angle side, which is attributed to the finite crystallite size and structural imperfections within the lamellar arrangement [7]. The peak profile analysis reveals that the full width at half maximum values are consistently larger for silver behenate compared to standard silicon peaks, indicating significant line broadening effects [4] [5].
Synchrotron radiation studies have confirmed the accuracy of the d-spacing measurements, with results showing excellent agreement between different radiation sources [4]. The high-resolution capabilities of synchrotron sources allow for precise determination of peak positions and enable the detection of subtle structural variations that may not be apparent in conventional laboratory diffraction experiments [5].
The Fourier Transform Infrared spectroscopy analysis of silver behenate reveals characteristic vibrational signatures that provide insights into the molecular bonding and structural organization [1]. The infrared spectrum exhibits distinctive absorption bands corresponding to the various functional groups present in the molecule, including the carboxylate groups, methylene chains, and silver-oxygen coordination bonds [9].
The carboxylate stretching vibrations represent the most prominent features in the infrared spectrum of silver behenate [9]. The asymmetric carboxylate stretch typically appears in the range of 1600-1610 cm⁻¹, while the symmetric stretch is observed around 1380-1400 cm⁻¹ [9]. The frequency difference between these two vibrational modes, known as the coordination mode indicator, provides information about the coordination geometry of the carboxylate groups with silver atoms [9].
The methylene stretching vibrations from the long alkyl chain are clearly observed in the 2800-3000 cm⁻¹ region [10]. The asymmetric methylene stretch appears around 2920-2940 cm⁻¹, while the symmetric stretch is typically found at 2840-2860 cm⁻¹ [10]. The methyl group at the terminus of the alkyl chain contributes additional absorption bands around 2860-2880 cm⁻¹ [10].
The infrared spectrum also reveals absorption bands in the fingerprint region below 1500 cm⁻¹, which are characteristic of the specific molecular structure and coordination environment [9]. These bands arise from various deformation modes of the methylene groups, carbon-carbon stretching vibrations, and metal-ligand interactions [10]. The presence of these bands confirms the structural integrity of the silver behenate molecule and provides additional verification of the proposed molecular architecture [1].
Silver behenate exhibits complex polymorphic behavior characterized by multiple phase transitions when subjected to thermal treatment [11]. In situ high-temperature X-ray diffraction studies have identified five distinct polymorphic forms, designated as Type I through Type V, each corresponding to different temperature ranges and structural arrangements [11].
The Type I form represents the room temperature crystalline phase, which is stable from ambient conditions up to approximately 120°C [11]. This phase corresponds to the well-characterized triclinic structure with the established unit cell parameters and lamellar organization [6]. The Type I to Type II transition occurs at 120°C and represents a significant structural reorganization, as evidenced by the large endothermic peak of 130.8 J/g observed in differential scanning calorimetry measurements [11].
The Type II form exists in the temperature range of 120-145°C and represents the first liquid crystalline phase of silver behenate [6] [11]. This phase exhibits characteristics of mesomorphic behavior, where the long-range order in the lamellar direction is maintained while increased molecular mobility is observed within the alkyl chain region [6]. The Type II to Type III transition occurs at 145°C with a significantly smaller enthalpy change of 4.293 J/g, indicating a more subtle structural modification [11].
| Phase Type | Temperature Range (°C) | Phase Nature | Transition Energy (J/g) |
|---|---|---|---|
| Type I | Room temperature - 120 | Crystalline | - |
| Type II | 120 - 145 | Liquid Crystal | 130.8 |
| Type III | 145 - 155 | Liquid Crystal | 4.293 |
| Type IV | 155 - 166 | Liquid Crystal | Low |
| Type V | 166 - 200 | Liquid Crystal | Low |
The Type III form is stable from 145°C to 155°C and represents a second liquid crystalline modification with altered chain packing arrangements [11]. The transition to Type IV occurs at 155°C, followed by the formation of Type V at 166°C [11]. Both Type IV and Type V transitions are characterized by low enthalpy changes, suggesting that these transformations involve primarily conformational rearrangements rather than major structural reorganizations [11].
The phase transitions between the crystalline phases are reversible, with the transitions occurring at the same temperatures during both heating and cooling cycles [6]. However, the amorphization process that begins at 120°C is irreversible, and the original Type I structure cannot be fully recovered upon cooling [6]. The amount of mesomorphous phase formed during cooling is more pronounced than during heating, which is consistent with the behavior observed in most liquid crystalline materials [6].
Precipitation methods in mixed solvent systems form the foundation of silver behenate synthesis, offering precise control over particle formation and morphological characteristics. The most extensively documented approach involves precipitation in water-tert-butyl alcohol mixed solvents, where behenic acid is first dissolved at elevated temperatures of 78-80°C [1] [2]. This method produces nanocrystals with remarkably controlled crystallite sizes of approximately 900 Å along the long-spacing direction [3].
The mechanism underlying mixed solvent precipitation relies on the differential solubility characteristics of reactants and products. In the water-tert-butyl alcohol system, sodium behenate solution is prepared by dissolving behenic acid and subsequently adding sodium hydroxide solution with vigorous stirring at 1500 rpm [1]. The molar ratio of behenic acid to sodium hydroxide maintains stoichiometric balance at 1:1, ensuring complete conversion while minimizing side reactions.
Alternative mixed solvent approaches utilize aqueous-ammonia solutions, where behenic acid reacts with silver nitrate in ammonia-containing media . This method produces white precipitates of high purity through controlled pH conditions that favor silver behenate formation over competing silver oxide or hydroxide phases. The ammonia serves dual functions as both complexing agent and pH buffer, stabilizing silver ions during the precipitation process.
Industrial-scale mixed solvent precipitation employs water-isopropanol systems with precisely controlled solvent ratios. Studies demonstrate that 16.7% volume isopropanol in aqueous solutions at 78°C provides optimal conditions for uniform silver behenate dispersion formation [5]. This approach offers superior scalability compared to laboratory methods, with continuous addition processes enabling large-scale production while maintaining particle uniformity.
The solvent composition critically influences particle morphology and size distribution. Research indicates that increasing the alcohol content in mixed solvents promotes formation of smaller, more uniform particles, while higher water fractions tend to produce larger, more irregular crystallites . Temperature control during precipitation proves equally important, with optimal ranges of 78-80°C providing sufficient thermal energy for complete reaction while preventing thermal decomposition of products.
Thermal decomposition of silver behenate proceeds through well-defined stages, each characterized by distinct structural transformations and product formation mechanisms. The decomposition pathway initiates at 138°C with the first thermal transition, where ordered alkyl chains transform into disordered configurations while maintaining the overall layered structure [7] [1].
The initial phase transformation involves reorganization of the bilayer structure characteristic of silver carboxylates. X-ray diffraction studies reveal that the (001) reflections, indicative of the layered arrangement, remain visible but show decreased intensity and increased broadening as temperature increases from 100°C to 140°C [1]. This structural modification represents a solid-solid phase transition where the alkyl chains lose their ordered all-trans configuration without complete structural breakdown.
At approximately 180-231°C, the major decomposition phase commences, marked by simultaneous formation of behenic acid and metallic silver [8]. This temperature range corresponds to the breakdown of the silver-carboxylate coordination bonds, releasing silver ions that subsequently reduce to metallic silver nanoparticles. Thermogravimetric analysis coupled with mass spectrometry reveals evolution of carbon dioxide, water, hydrogen, acetylene, and small alkene molecules during this phase [7].
Advanced thermal decomposition studies utilizing in-situ synchrotron radiation demonstrate that the reaction kinetics follow second-order transformation mechanisms [9]. The activation energy for silver behenate reduction measures 216 kJ/mol, while silver metal development requires 156 kJ/mol, indicating that silver formation occurs more readily than the initial decomposition step. These kinetic parameters provide crucial insights for optimizing thermal processing conditions in industrial applications.
Complete thermal decomposition at 500°C yields pure metallic silver as the final product, with trace organic residues completely eliminated [7]. Transmission electron microscopy examination of thermally processed samples reveals silver nanoparticles with average diameters ranging from 5-50 nm, depending on heating rate and processing atmosphere. The particle size distribution can be controlled through manipulation of thermal parameters, enabling production of silver nanoparticles with tailored characteristics.
Nanocrystal engineering of silver behenate-derived materials encompasses sophisticated methodologies for controlling particle size, shape, and surface properties. Seed-mediated growth approaches represent the most precise technique for achieving monodisperse nanoparticles with sizes ranging from 15-200 nm [10]. This method utilizes small silver nuclei as growth centers, with controlled addition of silver precursors and reducing agents enabling systematic particle enlargement.
The seed-mediated approach requires careful optimization of multiple parameters including seed concentration, growth solution composition, temperature, and reaction time. Studies demonstrate that varying silver nitrate concentrations from 0.25 to 1.0 mM produces particles with localized surface plasmon resonance peaks shifting from 497 to 540 nm, directly correlating with particle size increases [11]. Temperature control proves critical, with optimal ranges of 60-80°C providing sufficient thermal energy for controlled growth while preventing uncontrolled nucleation.
Chemical precipitation in microemulsion systems offers alternative pathways for nanocrystal engineering with enhanced yield characteristics. Reverse micelle synthesis utilizes water-in-oil microemulsions stabilized by surfactant mixtures such as sodium bis(2-ethylhexyl) sulfosuccinate and sodium dodecyl sulfate [12] [13]. These confined reaction environments enable precise control over particle nucleation and growth, producing silver nanoparticles with narrow size distributions and high experimental yields exceeding 99%.
Advanced nanocrystal engineering approaches incorporate shape control strategies beyond simple size manipulation. Research demonstrates that selective use of capping agents such as sodium citrate and polyvinylpyrrolidone enables production of octahedral and cubic morphologies respectively [14]. The capping agents selectively bind to specific crystallographic faces, promoting anisotropic growth and resulting in well-defined geometric shapes with enhanced optical and catalytic properties.
Microwave-assisted synthesis represents rapid nanocrystal engineering with processing times reduced to 3-30 minutes compared to conventional methods requiring hours [15]. This approach utilizes selective heating of polar solvents and precursors, enabling rapid nucleation and controlled growth while minimizing agglomeration. The technique proves particularly effective for producing spherical nanoparticles with uniform size distributions suitable for optical and sensing applications.
Surface functionalization of silver behenate and derived materials enables tailored interfacial properties for specific applications. Self-assembled monolayer formation represents the most sophisticated functionalization approach, utilizing the spontaneous assembly of organic molecules on silver surfaces to create well-defined interfacial architectures [16] [17]. Alkanethiolate systems demonstrate exceptional stability through strong silver-sulfur covalent bonds with bond strengths approaching 350 kJ/mol.
The formation mechanism of self-assembled monolayers on silver surfaces involves initial thiol adsorption followed by restructuring and organization phases. Scanning tunneling microscopy studies reveal that the assembly process creates ordered domains with characteristic grain boundaries and defect structures [18]. The final monolayer exhibits crystalline regions with predominantly all-trans alkyl chain configurations, maximizing van der Waals interactions between adjacent molecules.
Thiol-based surface modification strategies extend beyond simple alkanethiolates to include bifunctional molecules enabling further chemical elaboration. Research demonstrates successful attachment of carboxyl, amino, and aromatic functional groups through thiol linkers, enabling subsequent conjugation with biomolecules, polymers, or catalytic species [19]. These approaches create hierarchical surface architectures with precise molecular-level control over interfacial composition.
Sol-gel surface functionalization provides pathways for creating hybrid organic-inorganic surface layers with enhanced stability and functionality [20]. The process involves hydrolysis and condensation of organosilicon precursors in the presence of silver behenate surfaces, resulting in conformal coating layers with controlled thickness and porosity. These hybrid layers demonstrate exceptional thermal and chemical stability while maintaining accessible silver sites for catalytic or sensing applications.
Electrochemical functionalization strategies enable dynamic control over surface properties through applied potential manipulation. Studies show successful electrochemical grafting of redox-active species onto silver behenate surfaces, creating responsive interfaces with voltage-dependent characteristics [21]. This approach proves particularly valuable for energy storage and electrochemical sensing applications where reversible surface modification enables device operation.
Layer-by-layer assembly techniques provide versatile platforms for creating complex multilayer surface architectures [20]. The approach utilizes alternating deposition of oppositely charged polyelectrolytes or biomolecules, building up multilayer structures with nanometer-scale thickness control. Each layer can incorporate specific functional groups or nanoparticles, enabling creation of multifunctional surface coatings with tailored properties for biosensing, drug delivery, or catalytic applications.
Irritant;Environmental Hazard